Tolbutamide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

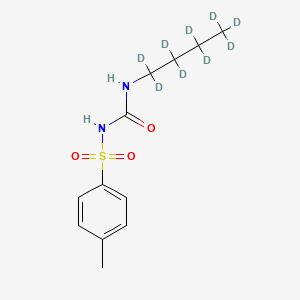

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Tolbutamide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tolbutamide-d9, a deuterated analog of the sulfonylurea drug Tolbutamide. This document is intended to be a comprehensive resource for researchers and professionals in drug development and metabolic studies who utilize isotopically labeled compounds.

Introduction to this compound

This compound is a stable isotope-labeled version of Tolbutamide, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This modification makes it a valuable internal standard for pharmacokinetic and metabolic studies of Tolbutamide, as it can be distinguished from the unlabeled drug by mass spectrometry due to its higher molecular weight. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity.

Isotopic Purity Data

The isotopic purity of commercially available this compound can vary between suppliers. The following table summarizes the reported isotopic purity from various vendors. Researchers should always refer to the certificate of analysis for lot-specific data.

| Supplier | Isotopic Purity Specification |

| Cayman Chemical | ≥99% deuterated forms (d1-d9)[1] |

| CDN Isotopes | 98 atom % D |

| Toronto Research Chemicals (TRC) | >95% (Chemical Purity by HPLC) |

| Santa Cruz Biotechnology | Not specified on the product page. A certificate of analysis for the non-deuterated form shows chemical purity analysis.[2] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (LC-MS/MS) Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopic distribution of a labeled compound.

Objective: To determine the relative abundance of different isotopologues of this compound (d0 to d9).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Electrospray Ionization (ESI) source

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with a methanol/water (1:1 v/v) mixture containing 0.1% formic acid to a final concentration of 1 µg/mL.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 270 to 290 to observe the distribution of all isotopologues.

-

Selected Ion Monitoring (SIM): Monitor the specific m/z values for each isotopologue from d0 (unlabeled Tolbutamide, m/z 271.1) to d9 (fully deuterated, m/z 280.2).

-

Data Analysis: Integrate the peak area for each isotopologue. The isotopic purity is calculated based on the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by measuring the residual proton signals.

Objective: To quantify the percentage of non-deuterated sites in the butyl group of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample

-

Deuterated solvent with a known internal standard (e.g., CDCl₃ with 1% TMS).

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the deuterated solvent containing a certified internal standard.

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons on the butyl chain of this compound.

-

Integrate a well-resolved signal from the non-deuterated part of the molecule (e.g., the aromatic protons) to use as a reference.

-

The percentage of deuteration at each position can be calculated by comparing the integrals of the residual proton signals to the integral of the reference signal. The overall isotopic purity is an average of the deuteration levels at all nine positions.

-

Synthesis of this compound

Workflow for the Synthesis of this compound:

Caption: A potential synthetic workflow for this compound.

The key step in this synthesis is the use of commercially available butyl-d9-isocyanate, which would react with the sodium salt of p-toluenesulfonamide to yield the final deuterated product.

Mechanism of Action of Tolbutamide

Tolbutamide exerts its hypoglycemic effect by stimulating the release of insulin from pancreatic β-cells. The signaling pathway is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.

Signaling Pathway of Tolbutamide:

Caption: The signaling pathway of Tolbutamide in pancreatic β-cells.

This guide provides a foundational understanding of the isotopic purity of this compound, offering both quantitative data and methodological insights. For critical applications, it is imperative to consult the supplier's lot-specific certificate of analysis and to validate the isotopic purity in-house using the described analytical techniques.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tolbutamide-d9

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Tolbutamide-d9, a deuterated isotopologue of the first-generation sulfonylurea, Tolbutamide. Due to the kinetic isotope effect, deuterated compounds are gaining attention for their potential to improve the pharmacokinetic profiles of drugs.[1] this compound serves as an invaluable internal standard for the precise quantification of Tolbutamide in biological samples using mass spectrometry-based assays, such as GC-MS or LC-MS.[2][3] This document details a feasible synthetic route, outlines key characterization data, and provides explicit experimental protocols for its preparation and analysis.

Chemical and Physical Properties

This compound, with the IUPAC name N-((butyl-d9)carbamoyl)-4-methylbenzenesulfonamide, is structurally identical to Tolbutamide, except that all nine hydrogen atoms on the butyl group are replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight compared to the parent compound.

| Property | Value | Reference |

| CAS Number | 1219794-57-6 | [4] |

| Molecular Formula | C₁₂H₉D₉N₂O₃S | |

| Molecular Weight | 279.40 g/mol | |

| Monoisotopic Mass | 279.16030433 Da | |

| Appearance | Solid | |

| Purity | ≥99% deuterated forms (d₁-d₉) | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | |

| Primary Use | Internal standard for quantification of Tolbutamide |

Synthesis of this compound

The synthesis of this compound mirrors the established routes for unlabeled Tolbutamide, with the critical substitution of a deuterated starting material. The most direct approach involves the reaction of p-toluenesulfonamide with butyl-d9-isocyanate. The deuterated isocyanate can be prepared from the corresponding deuterated butylamine.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. It begins with a commercially available deuterated starting material, n-butyl-d9-amine, which is converted to an isocyanate, followed by a coupling reaction with p-toluenesulfonamide.

Experimental Protocol: Synthesis

This protocol describes the addition reaction between p-toluenesulfonamide and butyl-d9-isocyanate.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or toluene.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the suspension and stir until a clear solution is formed.

-

Isocyanate Addition: Slowly add butyl-d9-isocyanate (1.05 eq) to the reaction mixture at room temperature. An ice bath may be used to control any exotherm.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Alternatively, purify the product using flash column chromatography on silica gel.

-

-

Drying: Dry the purified product under a high vacuum to remove residual solvents.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

The following diagram illustrates the logical flow for the analytical characterization of the final product.

Summary of Characterization Data

The expected results from the characterization analyses are summarized below.

| Analysis Technique | Parameter | Expected Result for this compound | Comparison to Tolbutamide (Unlabeled) |

| LC-MS/MS (ESI+) | Parent Ion [M+H]⁺ | m/z ≈ 280.2 | m/z ≈ 271.1 |

| Key Fragment Ions | Expected fragments corresponding to the loss of the deuterated butyl isocyanate group and cleavage of the sulfonamide bond. | Quantifier transition: m/z 271 -> 172. | |

| ¹H NMR | Butyl Group Protons | Absence of signals in the ~0.9-3.2 ppm range. | Signals present for -CH₃, -CH₂-, -CH₂-, and -NH-CH₂- protons. |

| Aromatic Protons | Doublets observed at ~7.3 ppm and ~7.7 ppm. | Identical chemical shifts and splitting patterns. | |

| Sulfonamide NH | Broad singlet, chemical shift is solvent-dependent. | Identical chemical shift. | |

| ¹³C NMR | Butyl Group Carbons | Signals will be low-intensity multiplets due to C-D coupling. | Sharp singlets for C1', C2', C3', and C4'. |

| Aromatic Carbons | Signals corresponding to the p-tolyl group. | Identical chemical shifts. | |

| RP-HPLC | Retention Time | Nearly identical to unlabeled Tolbutamide under standard reversed-phase conditions. | Co-elution is expected. |

| Purity | >98% (by peak area) | N/A |

Experimental Protocols: Characterization

This protocol is adapted for the analysis of this compound, intended for use as an internal standard.

-

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition (Predicted): Precursor ion (Q1): m/z 280.2. Product ions (Q3) should be optimized by infusing the standard, with expected fragments around m/z 172 (p-toluenesulfonamide moiety) and m/z 107.

-

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected signals: Aromatic protons, methyl protons of the tolyl group, and the two NH protons. The butyl region should be free of signals.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled carbon spectrum.

-

Expected signals: Aromatic carbons, methyl carbon, and carbonyl carbon. The four signals corresponding to the butyl chain carbons will appear as low-intensity multiplets due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE).

-

This method is designed to assess the chemical purity of the synthesized compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 228 nm.

-

Analysis: Calculate purity based on the relative peak area of the main product peak. The retention time should be compared with an authentic standard of unlabeled Tolbutamide.

References

An In-depth Technical Guide to the Mechanism of Action of Tolbutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action revolves around the stimulation of insulin secretion from pancreatic β-cells. This is achieved through a direct interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular responses that define Tolbutamide's therapeutic effect. It includes a compilation of quantitative data from key experimental findings, detailed methodologies for relevant assays, and visual representations of the underlying mechanisms to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Molecular Target and Binding Characteristics

Tolbutamide's principal molecular target is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1][2] This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1] Tolbutamide exerts its effects by binding to the SUR1 subunit.[1][2]

Binding Affinity

The binding of Tolbutamide to the SUR1 subunit has been characterized by its dissociation constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Parameter | Value | Experimental System | Notes |

| Ki | ~5 µM | Cloned β-cell (Kir6.2/SUR1) K-ATP channels expressed in Xenopus oocytes | High-affinity inhibition. |

| Ki | 2.0 µM | Wild-type K-ATP channels expressed in Xenopus oocytes | High-affinity site. |

| Ki | 1.8 mM | Wild-type K-ATP channels expressed in Xenopus oocytes | Low-affinity site. |

| Ki | 1.7 mM | Truncated Kir6.2 (Kir6.2ΔC36) expressed without SUR1 | Indicates the low-affinity site is on Kir6.2. |

| Ki | 1.6 µmol/l | Kir6.2-SUR1 expressed in Xenopus oocytes | High-affinity site from a two-site model fit. |

| Ki | 2.0 mmol/l | Kir6.2-SUR1 expressed in Xenopus oocytes | Low-affinity site from a two-site model fit. |

Signaling Pathway of Tolbutamide-Induced Insulin Secretion

The binding of Tolbutamide to the SUR1 subunit of the K-ATP channel initiates a cascade of events within the pancreatic β-cell, culminating in the exocytosis of insulin-containing granules.

Inhibition of K-ATP Channel and Membrane Depolarization

Under resting conditions, K-ATP channels are open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a negative membrane potential. Tolbutamide binding to SUR1 leads to the closure of these channels. This inhibition of K+ efflux causes the β-cell membrane to depolarize.

The inhibitory concentration (IC50) of Tolbutamide on K-ATP channel currents provides a quantitative measure of its potency.

| Parameter | Value | Experimental Conditions | Cell Type |

| IC50 | ~7 µM | Whole-cell patch clamp | Mouse pancreatic β-cells |

| IC50 | 0.8 µM | Cell-attached membrane patches | Rat pancreatic β-cells |

| IC50 | 15 µM | After prolonged exposure (>20 min) to 0.3 mM H2O2 | Rat pancreatic β-cells |

| IC50 | 0.4 mM | Inside-out patch clamp, no nucleotides | Guinea-pig ventricular myocytes |

| IC50 | 0.1 mM | Inside-out patch clamp, with 0.1 mM ATP | Guinea-pig ventricular myocytes |

Influx of Calcium and Insulin Exocytosis

The depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium (Ca2+) raises the intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.

The following diagram illustrates the signaling pathway of Tolbutamide-induced insulin secretion:

Dose-Dependent Effects and Glucose Potentiation

The effects of Tolbutamide on insulin secretion and intracellular calcium levels are dose-dependent and are significantly potentiated by the presence of glucose.

Dose-Response of Insulin Secretion

Tolbutamide stimulates insulin release in a concentration-dependent manner.

| Tolbutamide Concentration | Glucose Concentration | Effect on Insulin Release | Islet Model |

| 20-500 µg/ml | 75 mg/dl (low) | Rapid, dose-dependent increase | Perifused rat islets |

| 20 µM | 8 mM | Peak insulin release | In Vitro 3D TissueFlex® Islet Model |

Dose-Response of Intracellular Calcium

The rise in intracellular Ca2+ concentration is also dependent on the Tolbutamide concentration.

| Tolbutamide Concentration | Glucose Concentration | Effect on Intracellular [Ca2+] | Cell Model |

| 5-50 µM | 4 mM | Variable threshold for inducing a [Ca2+]i rise | Single mouse β-cells and clusters |

| 5-100 µM | 4 or 5 mM | Concentration-dependent rise in mean [Ca2+]i | Islet single cells and clusters |

| 5 µM | 7 mM and above | Threshold for increasing [Ca2+]i and insulin secretion | Mouse islets |

| 25 µM | 3 mM | Threshold for increasing [Ca2+]i | Mouse islets |

Potentiation by Glucose

Glucose enhances the insulinotropic effect of Tolbutamide through a dual mechanism: it increases the rise in intracellular Ca2+ and augments the action of Ca2+ on exocytosis.

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of Tolbutamide.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of Tolbutamide to the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of Tolbutamide for the SUR1 receptor.

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., COS-7 cells transfected with SUR1 cDNA).

-

Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).

-

Unlabeled Tolbutamide.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tolbutamide.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Tolbutamide.

-

Determine the IC50 value (the concentration of Tolbutamide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique allows for the direct measurement of ion channel currents in response to Tolbutamide.

Objective: To measure the inhibitory effect of Tolbutamide on K-ATP channel currents.

Configurations:

-

Whole-cell: Measures the sum of currents from all channels in the cell membrane.

-

Inside-out patch: Allows for the application of substances to the intracellular face of the membrane patch.

Procedure (Inside-out patch):

-

A glass micropipette is sealed onto the surface of a pancreatic β-cell.

-

The pipette is withdrawn to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

The membrane patch is perfused with a solution containing ATP to keep the K-ATP channels closed.

-

A solution containing a K-ATP channel opener (e.g., diazoxide) is applied to activate the channels.

-

Varying concentrations of Tolbutamide are added to the bath solution, and the resulting inhibition of the K-ATP channel current is recorded.

-

The current measurements are used to generate a dose-response curve and calculate the IC50.

Islet Perifusion Assay for Insulin Secretion

This dynamic assay measures the rate of insulin secretion from isolated pancreatic islets in response to various stimuli.

Objective: To measure the dose-response of Tolbutamide-stimulated insulin secretion.

Procedure:

-

Isolated pancreatic islets are placed in a perifusion chamber and continuously supplied with a buffer solution containing a basal glucose concentration.

-

The effluent from the chamber is collected in fractions at regular intervals.

-

The islets are then stimulated with varying concentrations of Tolbutamide, with or without different glucose concentrations.

-

The insulin concentration in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

The results are plotted as insulin secretion rate over time to analyze the dynamics and dose-dependency of the response.

Intracellular Calcium Measurement

This method uses fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration in response to Tolbutamide.

Objective: To quantify the increase in intracellular [Ca2+] induced by Tolbutamide.

Procedure:

-

Pancreatic β-cells or islets are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are placed on a microscope stage and perfused with a buffer solution.

-

The fluorescence of the dye is monitored over time using a fluorescence imaging system.

-

The cells are stimulated with different concentrations of Tolbutamide, and the change in fluorescence, which corresponds to the change in intracellular [Ca2+], is recorded.

-

The fluorescence data is calibrated to obtain absolute [Ca2+] values or expressed as a ratio of fluorescence at two different excitation wavelengths.

Conclusion

Tolbutamide's mechanism of action is a well-defined process initiated by its binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and a subsequent influx of calcium, which ultimately triggers the secretion of insulin. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of sulfonylurea action and to develop novel therapeutic strategies for the treatment of type 2 diabetes. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding these complex processes.

References

Commercially Available Sources of Tolbutamide-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of Tolbutamide-d9, a deuterated analog of the sulfonylurea drug Tolbutamide. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the quantitative analysis of Tolbutamide in various biological matrices. This compound is a critical tool in pharmacokinetic, drug metabolism, and bioequivalence studies, enabling accurate and precise measurements by mass spectrometry-based assays.

Introduction to this compound

This compound (N-[(butyl-d9-amino)carbonyl]-4-methyl-benzenesulfonamide) is a stable isotope-labeled version of Tolbutamide where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic labeling results in a mass shift of +9 Da compared to the unlabeled parent compound. When used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with Tolbutamide but is readily distinguishable by its higher mass. This co-elution helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[1][2]

Commercial Sources and Quantitative Data

Several reputable suppliers offer this compound for research purposes. While the general quality is high, there are variations in the provided specifications. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information. The following table summarizes the available quantitative data from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| Cayman Chemical | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | ≥99% deuterated forms (d1-d9); ≤1% d0[3] | ≥98%[3] | 1 mg, 5 mg, 10 mg |

| MedchemExpress | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | Not explicitly stated | 99.0% | Inquire for sizes |

| Santa Cruz Biotechnology | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | Not explicitly stated | Not explicitly stated | Inquire for sizes |

| CDN Isotopes | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | 98 atom % D | ≥98% | 5 mg, 10 mg |

| Toronto Research Chemicals (LGC Standards) | 1219794-57-6 | C₁₂D₉H₇N₂O₅S | 309.39 | Not explicitly stated | Not explicitly stated | 1 mg, 10 mg, 25 mg |

Note: The information in this table is based on publicly available data and may not reflect the most current specifications. It is crucial to obtain the Certificate of Analysis for the specific lot being purchased.

Experimental Protocols

The following section provides a detailed methodology for a typical bioanalytical experiment using a deuterated internal standard for the quantification of Tolbutamide in a biological matrix (e.g., human serum or plasma) by LC-MS/MS. This protocol is adapted from established methods for similar analytes.

Preparation of Stock and Working Solutions

-

Tolbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolbutamide in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the Tolbutamide stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the biological matrix (e.g., serum, plasma), calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution to each tube (except for blank samples, to which 50 µL of the dilution solvent is added).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (optimization is recommended).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tolbutamide: m/z 271.1 → 172.1 (quantifier), 271.1 → 91.1 (qualifier).

-

This compound: m/z 280.1 → 172.1 (quantifier), 280.1 → 91.1 (qualifier).

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

-

Visualizations

Logical Workflow for Selecting a this compound Source

The following diagram illustrates the decision-making process for selecting a suitable commercial source of this compound based on research needs.

Experimental Workflow for Bioanalytical Quantification

This diagram outlines the key steps in a typical bioanalytical workflow for quantifying Tolbutamide using this compound as an internal standard.

References

Decoding the Certificate of Analysis for Tolbutamide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Tolbutamide-d9, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This guide will dissect the key components of a this compound CoA, presenting quantitative data in structured tables, detailing the experimental protocols for each analysis, and illustrating the overall workflow.

Overview of this compound

This compound is the deuterium-labeled version of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent.[1] It is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Tolbutamide in biological matrices.[2][3] The nine deuterium atoms are typically located on the butyl group, providing a distinct mass difference from the unlabeled parent compound.

Table 1: General Product Information for this compound

| Parameter | Specification |

| Chemical Name | N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide[2] |

| Synonyms | D 860-d9, U-2043-d9[2] |

| CAS Number | 1219794-57-6 |

| Molecular Formula | C₁₂H₉D₉N₂O₃S |

| Molecular Weight | 279.4 g/mol |

| Appearance | A solid |

Quantitative Analysis Summary

A Certificate of Analysis for this compound will typically include quantitative data on its identity, purity, and the extent of isotopic labeling. The following tables summarize the key analytical tests and their typical specifications.

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification |

| Chemical Purity | HPLC/UV | ≥ 98% |

| Isotopic Purity (Deuterated Forms) | LC-MS | ≥ 99% (d₁-d₉) |

| Isotopic Enrichment | ¹H NMR or LC-MS | ≥ 98 atom % D |

Table 3: Residual Impurities

| Test | Method | Specification |

| Residual Solvents | GC-FID (Headspace) | Conforms to USP <467> |

| Elemental Impurities | ICP-MS | Conforms to USP <232>/<233> |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented in a typical this compound CoA.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection to separate and quantify any non-deuterated or other structurally related impurities.

-

Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A typical mobile phase could be a mixture of acetonitrile, methanol, and a buffer like 0.1% orthophosphoric acid.

-

Detection : UV detection at a wavelength of 231 nm.

-

Procedure : A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak areas of the main component and any impurities are integrated. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Purity and Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Determining the isotopic purity and enrichment is critical for a deuterated standard. This analysis confirms the incorporation of deuterium and quantifies the distribution of different isotopologues.

-

Instrumentation : A high-resolution mass spectrometer (HR-MS) coupled with a liquid chromatography system (LC-MS) or a Nuclear Magnetic Resonance (NMR) spectrometer.

-

LC-MS Procedure :

-

A solution of this compound is infused into the mass spectrometer.

-

Full scan mass spectra are acquired to identify the molecular ions corresponding to the different deuterated species (d₀ to d₉).

-

The isotopic purity is determined by calculating the percentage of the sum of the intensities of the deuterated forms (d₁-d₉) relative to the total intensity of all forms (d₀-d₉).

-

-

¹H NMR Procedure :

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms the high level of deuteration. The isotopic enrichment can be estimated by comparing the integration of the residual proton signals to a non-deuterated internal standard or a signal from the non-deuterated part of the molecule.

-

Residual Solvent Analysis by Gas Chromatography (GC)

This test identifies and quantifies any residual organic solvents that may be present from the synthesis and purification processes, ensuring they are below the safety limits defined by pharmacopeial standards.

-

Instrumentation : A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

-

Methodology : The analysis follows the procedures outlined in USP General Chapter <467> Residual Solvents. Solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic).

-

Procedure :

-

A known amount of this compound is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide).

-

The vial is heated to allow volatile solvents to partition into the headspace.

-

A sample of the headspace gas is injected into the GC.

-

The retention times and peak areas of any detected solvents are compared to those of known standards to identify and quantify them.

-

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This analysis quantifies trace amounts of elemental impurities that may have been introduced during the manufacturing process.

-

Instrumentation : An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

-

Methodology : The procedure generally follows USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.

-

Procedure :

-

The this compound sample is digested using a mixture of concentrated acids in a closed microwave vessel.

-

The digested sample solution is introduced into the ICP-MS.

-

The instrument atomizes and ionizes the elements in the sample, which are then separated by their mass-to-charge ratio and detected.

-

The concentrations of specific elements are determined by comparing the signal intensities to those of certified reference materials.

-

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for generating a Certificate of Analysis and the logical flow for assessing the quality of this compound.

Caption: General workflow for generating a Certificate of Analysis.

Caption: Logical flow for the quality assessment of this compound.

By thoroughly understanding the data and methodologies presented in the Certificate of Analysis, researchers can confidently use this compound as an internal standard, leading to more accurate and reliable results in their studies. This guide serves as a foundational resource for interpreting such critical documentation in a drug development and research environment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tolbutamide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tolbutamide-d9, a deuterated analog of the first-generation sulfonylurea oral hypoglycemic agent, Tolbutamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and a summary of its mechanism of action.

This compound serves as a crucial internal standard for the quantification of Tolbutamide in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[1][2][3][4] Its use is pivotal in pharmacokinetic and metabolic studies due to the analytical precision afforded by stable isotope labeling.[1] The deuterium labeling enhances its utility in these applications without significantly altering its fundamental chemical behavior.

Core Physical and Chemical Data

The structural and property data for this compound are summarized below. These values are essential for the accurate preparation of standards, understanding its behavior in various analytical systems, and ensuring its stability.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide | |

| Synonyms | D 860-d9, U-2043-d9, this compound (butyl-d9) | |

| CAS Number | 1219794-57-6 | |

| Molecular Formula | C₁₂H₉D₉N₂O₃S | |

| Molecular Weight | 279.4 g/mol | |

| Exact Mass | 279.16030433 Da | |

| Chemical Purity | ≥98% (Tolbutamide) | |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d9); ≤1% d0 |

Physical and Spectroscopic Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 128.5-129.5 °C (for non-deuterated Tolbutamide) | |

| pKa | 5.3 (for non-deuterated Tolbutamide) | |

| Solubility | Soluble in Ethanol (≥30 mg/mL), DMF (≥30 mg/mL), and DMSO (≥30 mg/mL). | |

| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. |

Mechanism of Action: Tolbutamide

As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Tolbutamide. Tolbutamide exerts its glucose-lowering effects primarily by stimulating insulin secretion from the pancreatic β-cells. This action is contingent upon the presence of functional β-cells.

The key steps in the signaling pathway are:

-

Binding to SUR1: Tolbutamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.

-

K-ATP Channel Closure: This binding event leads to the closure of the K-ATP channel.

-

Membrane Depolarization: The closure of the K-ATP channel inhibits potassium efflux, causing the cell membrane to depolarize.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺) into the β-cell.

-

Insulin Secretion: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and full characterization of this compound are proprietary to the manufacturers, this section outlines the general methodologies that would be employed to determine its key properties.

Determination of Purity and Identity by HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach for assessing the purity of Tolbutamide and its deuterated analog.

-

Instrumentation: An isocratic HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is suitable.

-

Mobile Phase: A common mobile phase composition is a mixture of an organic solvent like methanol or acetonitrile and an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid). A typical ratio could be Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60).

-

Detection: UV detection is carried out at a wavelength of approximately 230-231 nm.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the mobile phase. This stock is then serially diluted to create working standards.

-

Analysis: The retention time of the this compound peak is compared to a non-deuterated Tolbutamide standard to confirm identity, and the peak area is used to determine purity.

References

Tolbutamide-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tolbutamide-d9, a deuterated analog of the first-generation sulfonylurea drug, tolbutamide. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a depiction of the relevant biological signaling pathway.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value |

| CAS Number | 1219794-57-6 |

| Molecular Formula | C₁₂H₉D₉N₂O₃S |

| Molecular Weight | 279.40 g/mol |

Mechanism of Action and Signaling Pathway

Tolbutamide exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. The binding of tolbutamide to SUR1 initiates a cascade of events leading to insulin release.

The signaling pathway is as follows:

-

Tolbutamide binds to the SUR1 subunit of the K-ATP channel on the pancreatic β-cell membrane.

-

This binding event leads to the closure of the K-ATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.

-

The closure of the K-ATP channel inhibits the efflux of potassium ions (K⁺) from the β-cell.

-

The resulting accumulation of intracellular K⁺ causes depolarization of the cell membrane.

-

This depolarization triggers the opening of voltage-gated calcium channels (Ca²⁺).

-

The influx of extracellular Ca²⁺ into the cell raises the intracellular calcium concentration.

-

Elevated intracellular Ca²⁺ levels stimulate the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.

Tolbutamide-induced insulin secretion pathway.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tolbutamide in biological matrices.[1] Below is a representative experimental protocol for such an application.

Objective: To quantify the concentration of tolbutamide in human plasma using this compound as an internal standard by LC-MS/MS.

Materials:

-

Human plasma samples

-

Tolbutamide analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Instrumentation:

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

A suitable reversed-phase HPLC column (e.g., C18).

Experimental Workflow:

References

Deuterium labeling position in Tolbutamide-d9

An In-depth Technical Guide to Tolbutamide-d9: Isotopic Labeling, Characterization, and Application

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, facilitating sensitive and accurate quantification in complex biological matrices. This compound, a stable isotope-labeled analog of the first-generation sulfonylurea oral hypoglycemic agent Tolbutamide, serves as a critical internal standard for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the deuterium labeling positions in this compound, its physicochemical properties, a logical synthetic pathway, and its primary application in bioanalytical methodologies.

Introduction to Isotopic Labeling in Drug Analysis

The incorporation of stable isotopes, such as deuterium (²H or D), into drug molecules is a widely adopted strategy in pharmaceutical research.[1] Deuteration, the replacement of a hydrogen atom with a deuterium atom, creates a molecule that is chemically identical to the parent compound but has a higher mass. This mass shift is readily detectable by mass spectrometry (MS), making deuterated analogs ideal internal standards for quantitative analysis.[2] The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the "deuterium kinetic isotope effect".[3][4]

This compound is the deuterated form of Tolbutamide, a potassium channel blocker used to treat type 2 diabetes.[1] Its primary utility is as an internal standard for the precise quantification of Tolbutamide in biological samples via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Definitive Deuterium Labeling Position

The core characteristic of this compound is the precise location of its nine deuterium atoms. Chemical nomenclature and structural identifiers unequivocally place the deuterium labels on the n-butyl group of the molecule. All hydrogen atoms on the butyl chain are replaced by deuterium.

-

IUPAC Name: 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea

-

Formal Name: N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide

The structure consists of a p-tolylsulfonyl group and a deuterated butylurea moiety. The labeling is confined to the alkyl side chain, which is not the primary site of metabolic oxidation in Tolbutamide. The main metabolic pathway involves the oxidation of the p-methyl group on the aromatic ring. This ensures that the internal standard and the analyte have similar chromatographic behavior and extraction recovery while being clearly distinguishable by mass spectrometry.

Physicochemical and Structural Data

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1219794-57-6 | |

| Molecular Formula | C₁₂H₉D₉N₂O₃S | |

| Molecular Weight | 279.4 g/mol | |

| Monoisotopic Mass | 279.16030433 Da | |

| Appearance | A solid | |

| Purity | ≥99% deuterated forms (d₁-d₉) |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |

| SMILES | CC1=CC=C(S(NC(NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(=O)=O)C=C1 | |

| InChI | InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 |

| InChIKey | JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |

Synthesis and Structural Verification

While specific synthesis protocols for commercial this compound are proprietary, a logical synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of p-toluenesulfonamide with a fully deuterated butyl isocyanate (d₉-butyl isocyanate).

Experimental Protocols for Structural Verification

Confirmation of the isotopic labeling position and purity requires robust analytical techniques.

A. Mass Spectrometry (MS) Protocol This hypothetical protocol is based on standard methods for small molecule analysis.

-

System: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).

-

Chromatography:

-

Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Analysis: Full scan analysis to confirm the molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the mass of this compound (279.4).

-

Purity Check: Monitor for the presence and relative abundance of the unlabeled Tolbutamide (mass 270.4) and partially deuterated variants (d₁-d₈) to confirm isotopic purity is ≥99%.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol NMR is the gold standard for unambiguous structure elucidation.

-

¹H NMR (Proton NMR):

-

Objective: To confirm the absence of protons on the butyl group.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Result: The spectrum would show signals for the aromatic protons and the p-methyl protons. The characteristic signals for the butyl group protons (typically in the 0.8-3.0 ppm range) would be absent or significantly diminished, confirming successful deuteration.

-

-

²H NMR (Deuterium NMR):

-

Objective: To directly observe the deuterium nuclei.

-

Procedure: Acquire a deuterium spectrum of the sample.

-

Expected Result: The spectrum would show signals in regions corresponding to the chemical shifts of the butyl group, confirming the presence and location of the deuterium atoms.

-

-

¹³C NMR (Carbon NMR):

-

Objective: To confirm the carbon skeleton.

-

Expected Result: The signals for the butyl group carbons would exhibit splitting patterns characteristic of C-D coupling, further confirming the labeling.

-

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in quantitative bioanalytical assays. An ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and is clearly distinguishable by the detector. This compound fulfills these criteria perfectly for the analysis of Tolbutamide.

The workflow for a typical pharmacokinetic study using this compound is outlined below.

By adding a known amount of this compound to each sample, any variability during sample preparation and analysis can be normalized. The concentration of the unlabeled Tolbutamide is then calculated by comparing its MS peak area to that of the this compound internal standard.

Conclusion

This compound is a well-characterized stable isotope-labeled compound with nine deuterium atoms specifically located on the n-butyl group. This precise and high-level deuteration makes it an excellent internal standard for robust and accurate quantification of Tolbutamide in research and clinical settings. Its chemical properties, predictable synthesis, and straightforward application in established LC-MS workflows underscore its value to researchers, toxicologists, and drug development professionals.

References

Methodological & Application

Application Notes: The Use of Tolbutamide-d9 as an Internal Standard in LC-MS/MS Bioanalysis

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tolbutamide-d9 for Pharmacokinetic Studies of Tolbutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the use of Tolbutamide-d9 as an internal standard in the pharmacokinetic analysis of Tolbutamide. The use of a stable isotope-labeled internal standard is crucial for correcting sample preparation variability and matrix effects, thereby ensuring accurate and precise quantification of the analyte by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover an in vivo study design in a rat model and a comprehensive bioanalytical method for plasma sample analysis.

Introduction to Tolbutamide and Pharmacokinetics

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[2][3] Understanding the pharmacokinetic profile of Tolbutamide—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for determining appropriate dosage regimens and assessing potential drug-drug interactions.

Pharmacokinetic studies rely on accurate quantification of the drug in biological matrices over time. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. Because this compound is chemically identical to Tolbutamide but has a different mass, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for highly reliable correction and quantification.

Metabolic Pathway of Tolbutamide

Tolbutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[4][5] The initial and principal metabolic step is the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This active metabolite is subsequently oxidized by cytosolic enzymes to the inactive carboxytolbutamide. Up to 75% of an administered dose can be recovered in the urine within 24 hours as these metabolites.

Caption: Metabolic pathway of Tolbutamide.

Pharmacokinetic Properties of Tolbutamide

The pharmacokinetic parameters of Tolbutamide can vary among populations. The data below is compiled from studies in healthy human volunteers.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 3 - 5 hours | |

| Elimination Half-Life (t½) | 4.5 - 9.1 hours | |

| Plasma Protein Binding | ~95% | |

| Volume of Distribution (Vd/F) | 9.1 ± 1.7 L | |

| Apparent Clearance (CL/F) | 637 ± 88 mL/h | |

| Primary Route of Excretion | Renal (as metabolites) |

Experimental Protocols

The following protocols describe a typical preclinical pharmacokinetic study of orally administered Tolbutamide in rats, followed by bioanalysis using LC-MS/MS with this compound as an internal standard.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedures for administering Tolbutamide to rats and collecting plasma samples for analysis.

Materials:

-

Tolbutamide

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)

-

Sprague-Dawley rats (male, 200-250g)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Centrifuge

Procedure:

-

Acclimatization: Acclimate rats for at least one week prior to the study with free access to standard chow and water.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Dosing Formulation: Prepare a suspension of Tolbutamide in the vehicle solution at a concentration suitable for the desired dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg.

-

Administration: Administer the Tolbutamide formulation to each rat via oral gavage. Record the exact time of dosing.

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer blood samples into tubes containing anticoagulant. Centrifuge the tubes at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to clearly labeled microcentrifuge tubes and store at -80°C until analysis.

Caption: Experimental workflow for a pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

This protocol provides a robust method for the quantification of Tolbutamide in rat plasma using this compound as an internal standard.

Materials and Reagents:

-

Rat plasma samples, calibration standards, and quality control (QC) samples

-

Tolbutamide and this compound reference standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes and plates

Procedure:

1. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Tolbutamide and this compound in methanol.

-

Prepare a series of Tolbutamide working solutions by serial dilution of the stock solution to create calibration standards (e.g., 10 - 20,000 ng/mL).

-

Prepare a working solution of the internal standard (IS), this compound, at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (unknowns, standards, QCs) into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the internal standard working solution in acetonitrile to each sample. This serves to precipitate proteins and add the IS simultaneously.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4°C (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions: The following are typical starting conditions that may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold 1 min, return to 10% B |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See table below |

4. Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| Tolbutamide | 271.1 m/z | 172.0 m/z |

| This compound (IS) | 280.1 m/z | 172.0 m/z |

| MRM transitions based on published data. |

5. Data Analysis:

-

Integrate the peak areas for both Tolbutamide and this compound for all samples.

-

Calculate the peak area ratio (Tolbutamide Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Tolbutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use the resulting concentration-time data to calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) using non-compartmental analysis software.

References

Quantitative Analysis of Tolbutamide in Human Plasma Using a Stable Isotope-Labeled Internal Standard, Tolbutamide-d9

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Tolbutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Tolbutamide-d9, a stable isotope-labeled internal standard, to ensure high accuracy and precision, a critical requirement in pharmacokinetic and bioequivalence studies.[1] The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods as it effectively compensates for matrix effects and variability during sample preparation and analysis.[2][3][4] This application note includes a comprehensive experimental protocol, quantitative data, and a visual representation of the analytical workflow.

Introduction

Tolbutamide is a first-generation sulfonylurea medication used to treat type 2 diabetes. It functions by stimulating the secretion of insulin from pancreatic β-cells. Accurate measurement of Tolbutamide concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

The "gold standard" for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies. This compound is chemically identical to Tolbutamide, ensuring that it co-elutes and experiences similar ionization effects, thereby correcting for potential analytical variability. This method outlines a validated approach for the reliable quantification of Tolbutamide in human plasma.

Experimental Workflow

The overall workflow for the quantitative analysis of Tolbutamide is depicted below.

References

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tolbutamide-d9 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's pharmacokinetic profile, particularly its half-life and clearance. In vitro assays using liver fractions, such as microsomes or hepatocytes, are routinely employed to determine the intrinsic clearance (CLint) of new chemical entities. Tolbutamide, a first-generation sulfonylurea, is a well-characterized substrate of the cytochrome P450 enzyme CYP2C9 and is often used as a probe for this major drug-metabolizing enzyme.

Tolbutamide-d9, a deuterated analog of tolbutamide, serves as a valuable tool in metabolic stability studies. The replacement of nine hydrogen atoms with deuterium on the butyl group can introduce a kinetic isotope effect (KIE), potentially slowing down the rate of metabolism at that position.[1][2][3][4] This property makes this compound an excellent internal standard for quantitative bioanalysis and a useful research compound for investigating CYP2C9 metabolism and the impact of deuteration on drug disposition. These application notes provide detailed protocols for utilizing this compound in metabolic stability assays.

Application

The primary application of this compound in this context is to serve as a substrate in in vitro metabolic stability assays to determine its intrinsic clearance and half-life, primarily mediated by CYP2C9. By comparing its metabolic rate to that of unlabeled tolbutamide, researchers can investigate the kinetic isotope effect of deuteration on CYP2C9-mediated metabolism. Furthermore, due to its identical chemical properties to tolbutamide but different mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of tolbutamide and its metabolites in various biological matrices.

Principle of the Assay

The in vitro metabolic stability assay involves incubating this compound with a metabolically active system, such as human liver microsomes (HLM), in the presence of necessary cofactors, primarily NADPH.[5] Over time, the concentration of this compound is measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by CYP2C9. The major metabolic pathway involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is subsequently oxidized to the inactive metabolite, carboxytolbutamide.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the metabolic stability of this compound using pooled human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., Tolbutamide-d10 or other suitable compound in ACN)

-

96-well plates

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Thaw the HLM on ice. Prepare a working solution of HLM at 1 mg/mL in 0.5 M potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the components in the following order:

-

Potassium phosphate buffer

-

HLM working solution (to a final protein concentration of 0.5 mg/mL)

-

This compound working solution (to a final concentration of 1 µM)

-

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes to precipitate the proteins.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Experimental Workflow Diagram:

Caption: Workflow for the metabolic stability assay.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (suggested):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (predicted):

The following are predicted mass transitions for this compound and its deuterated metabolites. These should be optimized on the specific instrument being used.

| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |

| This compound | 279.2 | 181.1 |

| Hydroxy-tolbutamide-d9 | 295.2 | 197.1 |

| Carboxy-tolbutamide-d9 | 309.2 | 211.1 |

| Tolbutamide (for comparison) | 271.1 | 172.1 |

| Hydroxytolbutamide | 287.1 | 188.1 |

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation

Table 1: In Vitro Metabolic Parameters of Tolbutamide in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (for hydroxylation) | 120 ± 41 µM | |

| Vmax (for hydroxylation) | 0.273 ± 0.066 nmol/min/mg | |

| In Vitro Intrinsic Clearance (CLint) in Rat Hepatocytes | 0.085 min⁻¹ (per unit volume of hepatocytes) |

Note on Kinetic Isotope Effect (KIE):

The C-D bond is stronger than the C-H bond. Since the metabolism of tolbutamide to hydroxytolbutamide involves the cleavage of a C-H bond on the methyl group, replacing these hydrogens with deuterium is expected to slow down this rate-limiting step. This would result in a decreased rate of metabolism for this compound compared to unlabeled tolbutamide, leading to a longer observed in vitro half-life and a lower calculated intrinsic clearance. The magnitude of this effect would depend on the extent to which C-H bond cleavage is the rate-determining step in the overall metabolic process.

Summary

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. The provided protocols offer a framework for conducting metabolic stability assays to determine the intrinsic clearance and half-life of this deuterated compound. The expected kinetic isotope effect makes this compound an interesting probe for studying CYP2C9 activity and the impact of deuteration on drug metabolism. The data and methods described herein should enable researchers to effectively incorporate this compound into their in vitro ADME studies.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Tolbutamide in Human Plasma using Tolbutamide-d9 Internal Standard by LC-MS/MS

Introduction